2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine
Description
2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine is a pyrimidine-based compound featuring a piperazine ring substituted with a (2,5-dimethoxyphenyl)sulfonyl group. The molecule combines a pyrimidine core (C₄H₃N₂) with a piperazine moiety (C₄H₈N₂), linked via a sulfonyl bridge (-SO₂-) to a 2,5-dimethoxyphenyl group. The methoxy substituents at the 2- and 5-positions of the phenyl ring confer electron-donating properties, which may enhance solubility and influence binding interactions in biological systems.
Molecular Formula: C₁₆H₂₀N₄O₄S
Molecular Weight: ~364.42 g/mol (calculated).
Properties
IUPAC Name |
2-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-23-13-4-5-14(24-2)15(12-13)25(21,22)20-10-8-19(9-11-20)16-17-6-3-7-18-16/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYFLUJEVATBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the sulfonyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Formation of Pyrimidine Ring: This often involves the cyclization of appropriate precursors such as amidines or ureas.
Introduction of Sulfonyl Group: This step typically involves the reaction of the piperazine derivative with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Table 1. Structural and Molecular Comparison of Pyrimidine Derivatives
Key Comparative Insights
In contrast, the 2-nitrophenylsulfonyl group (168970) is strongly electron-withdrawing, which may reduce solubility but increase electrophilic reactivity . The 3,5-dinitrophenyl substituent (168948) introduces two nitro groups, creating a highly electron-deficient aromatic system. This could favor interactions with electron-rich biological targets but reduce metabolic stability .
Conversely, the smaller thiophenecarboxamide (168954) and thiophenecarboxylate (168946) groups may improve membrane permeability due to reduced steric bulk .
Functional Group Diversity: Compounds with thiophene rings (168954, 168946) introduce sulfur atoms, which may alter electronic properties and facilitate π-stacking interactions. The carbothioyl group in 168946 could enhance metal-binding capacity compared to the target compound’s sulfonyl bridge . The methanone group in 168948 adds a ketone functionality, enabling hydrogen-bonding interactions absent in the target compound .
Molecular Weight Trends :
- The target compound’s molecular weight (364.42 g/mol) falls within the mid-range of the compared derivatives (349.37–388.47 g/mol). Higher weights in 168954 and 168946 reflect the inclusion of sulfur-rich substituents, while lower weights in 168939 and 168948 correlate with simpler or more compact groups .
Biological Activity
2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine, with the molecular formula C16H20N4O4S and CAS No. 725215-07-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperazine Ring : Achieved through the reaction of ethylenediamine with a suitable dihalide.
- Formation of the Pyrimidine Ring : Typically involves cyclization of precursors such as amidines or ureas.
- Introduction of the Sulfonyl Group : This is accomplished by reacting the piperazine derivative with sulfonyl chloride in the presence of a base.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have reported that pyrimidine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi .
Anticancer Properties
Pyrimidine derivatives are also known for their anticancer potential. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The sulfonyl group in this compound may enhance its interaction with target proteins involved in cancer pathways.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The sulfonyl moiety may interact with enzymes or receptors, inhibiting their activity and altering cellular processes.
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific targets within cells, which is critical for its antimicrobial and anticancer effects .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}benzene | Benzene ring instead of pyrimidine | Moderate antimicrobial activity |
| 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}thiophene | Thiophene ring instead of pyrimidine | Enhanced anticancer properties |
This table highlights the structural differences and their implications for biological activity.
Case Studies
- Antiparasitic Activity : A study evaluated pyrimidine derivatives against Plasmodium falciparum dihydrofolate reductase (PfDHFR), revealing promising inhibitory activity that could be relevant for developing antimalarial therapies .
- Antitumor Efficacy : Another research focused on a series of pyrimidines showing significant cytotoxic effects against various cancer cell lines, indicating that modifications in structure can lead to enhanced biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
